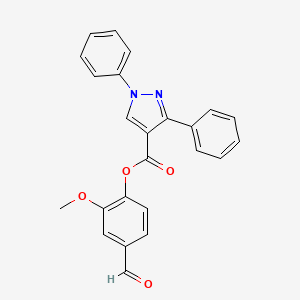
2-(2,6-dioxopiperidin-1-yl)-N-(2-(1-tosylpiperidin-2-yl)ethyl)ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,6-dioxopiperidin-1-yl)-N-(2-(1-tosylpiperidin-2-yl)ethyl)ethanesulfonamide, commonly known as TAK-659, is a small molecule inhibitor that has shown potential as a therapeutic agent for various diseases.
Scientific Research Applications
Synthesis and Biological Screening
Compounds with sulfonamide moieties have been synthesized and screened for their biological activities. For instance, a study involved the synthesis of ethylated sulfonamides incorporating a 1,4-benzodioxane moiety. These compounds were characterized and evaluated for their inhibition capabilities against several enzymes and bacterial strains, showing potential as lipoxygenase inhibitors and antibacterial agents (M. Irshad et al., 2016).
Catalysts for Organic Synthesis
In another study, amino perfluoroalkanesulfonamide compounds, derived from diarylprolinols, were developed as efficient catalysts for aldol reactions. These reactions are crucial for synthesizing intermediates used in pharmaceuticals, demonstrating the compound's role in facilitating important organic transformations (L. M. Lutete & T. Ikemoto, 2017).
Synthesis and Characterization of Intermediates
Antimicrobial Activity Studies
The synthesis and evaluation of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties were conducted, with some compounds showing good antimicrobial activity. This suggests potential applications in developing new antibacterial and antifungal agents (S. Y. Hassan, 2013).
properties
IUPAC Name |
2-(2,6-dioxopiperidin-1-yl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O6S2/c1-17-8-10-19(11-9-17)32(29,30)24-14-3-2-5-18(24)12-13-22-31(27,28)16-15-23-20(25)6-4-7-21(23)26/h8-11,18,22H,2-7,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDXFNVGPZTNPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNS(=O)(=O)CCN3C(=O)CCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclohexyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2825556.png)
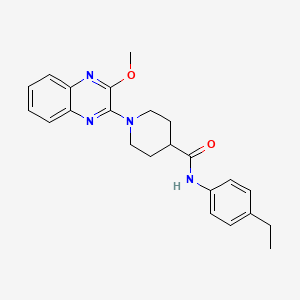
![5-Bromo-2,4-dimethyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B2825558.png)
![N'-[5-tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2825559.png)
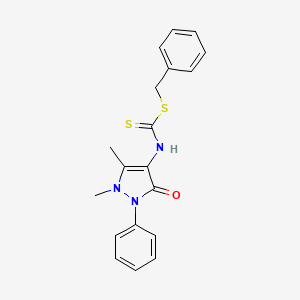
![(E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-thiophen-2-ylprop-2-enenitrile](/img/structure/B2825562.png)
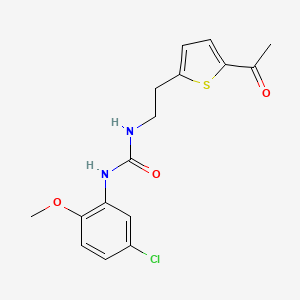
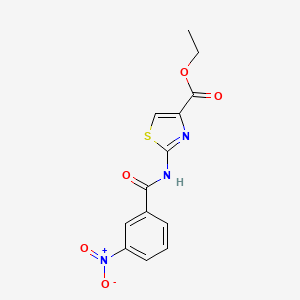
![N-[3-[(Prop-2-enoylamino)methyl]phenyl]propanamide](/img/structure/B2825568.png)
![5-(4-fluorophenyl)-4-methyl-2-[5-[3-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole](/img/structure/B2825571.png)
![N-(3-chloro-4-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2825572.png)
